
JNJ-1661010
Übersicht
Beschreibung
JNJ-1661010 ist ein potenter und selektiver Inhibitor der Fettsäureamidhydrolase (FAAH), eines Enzyms, das am Abbau von Endocannabinoiden wie Anandamid beteiligt ist. Diese Verbindung wurde ursprünglich von Johnson & Johnson Pharmaceutical Research & Development LLC für potenzielle therapeutische Anwendungen bei der Behandlung von Schmerzen und anderen Erkrankungen des Nervensystems entwickelt .
Wissenschaftliche Forschungsanwendungen
Pain Management
JNJ-1661010 has shown significant potential in managing various types of pain:
- Neuropathic Pain : In the spinal nerve ligation (SNL) model, this compound effectively reversed tactile allodynia, indicating its ability to alleviate neuropathic pain. The effective dose was noted at 20 mg/kg, with a maximum effect observed 30 minutes post-administration .
- Acute Pain : The compound exhibited activity in the mild thermal injury model, demonstrating its antinociceptive properties comparable to traditional analgesics like morphine and ibuprofen .
Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties. In vitro studies have shown that FAAH inhibition with this compound reduces the production of pro-inflammatory cytokines such as IL-6 and IL-8 from rheumatoid arthritis synoviocytes . This suggests a dual role in both pain relief and inflammation reduction.
Potential in Other Conditions
Recent studies have explored the use of this compound beyond pain management:
- Arthritis : The compound has been evaluated for its effects on arthritis models, showing promise in reducing symptoms associated with this condition .
- Parkinson’s Disease : There is emerging evidence that this compound could be beneficial in treating Parkinson's disease due to its CNS activity and potential neuroprotective effects .
Data Summary
The following table summarizes key pharmacological data related to this compound:
Parameter | Value |
---|---|
Chemical Name | N-Phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarboxamide |
Target Enzyme | Fatty Acid Amide Hydrolase (FAAH) |
IC50 | 12 nM |
Administration Route | Intraperitoneal |
Effective Dose (Pain Models) | 20 mg/kg |
Animal Models Used | Rat (SNL model, thermal injury model) |
Case Study 1: Neuropathic Pain Model
In a study using the SNL model, this compound was administered at doses of 20 mg/kg. The results indicated a significant reduction in tactile allodynia compared to control groups, suggesting robust analgesic effects. The peak efficacy was noted at approximately 30 minutes post-injection, with sustained effects lasting up to two hours .
Case Study 2: Inflammatory Pain Model
In another investigation involving the mild thermal injury model, this compound demonstrated similar efficacy to standard analgesics. At a dose of 20 mg/kg, it effectively reversed pain responses in treated animals, supporting its potential as a viable option for acute pain management .
Wirkmechanismus
Target of Action
JNJ-1661010, also known as 1-Piperazinecarboxamide, N-phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)- or N-phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide, is a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane enzyme within the amidase-signature family . The compound has a high selectivity for FAAH-1 over FAAH-2 .
Mode of Action
This compound interacts with FAAH by binding to its active site, leading to the inhibition of the enzyme . This interaction is slow and reversible . The inhibition of FAAH leads to an increase in the levels of fatty acid amides .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the endocannabinoid system. By inhibiting FAAH, this compound prevents the breakdown of fatty acid amides, such as anandamide, which are natural ligands for cannabinoid receptors. This leads to an increase in the levels of these fatty acid amides, enhancing the signaling in the endocannabinoid system .
Pharmacokinetics
This compound has been shown to cross the blood-brain barrier, which is crucial for its analgesic effects . In rats, it has a half-life (T1/2) of 35 minutes, a clearance (CL) of 0.032 mL/min/kg, and a maximum concentration (Cmax) of 1.58 μM .
Result of Action
The inhibition of FAAH by this compound leads to an increase in the levels of fatty acid amides in the brain . This results in enhanced endocannabinoid signaling, which has various effects, including analgesic effects . For example, this compound has been shown to diminish thermal hyperalgesia in an inflammatory rat model .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used . Furthermore, the compound’s stability and efficacy can be influenced by storage conditions . .
Biochemische Analyse
Biochemical Properties
JNJ-1661010 interacts with the FAAH enzyme, an integral membrane enzyme within the amidase-signature family . It inhibits FAAH by covalently binding to the active site of the enzyme through the cleavage of the urea functionality, generating aniline and a FAAH-piperazinyl carbamate . This inhibition is reversible through the hydrolysis of the carbamate, leading to the release of the piperazinyl fragment and the restoration of enzymatic functionality of FAAH .
Cellular Effects
The effects of this compound on cells are primarily mediated through its inhibition of FAAH. By inhibiting FAAH, this compound increases the levels of endogenous biologically active lipids, which are involved in a variety of physiological and pathological processes, including synaptic regulation, regulation of sleep and feeding, locomotor activity, pain, and inflammation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of FAAH, leading to the inhibition of the enzyme . This results in an increase in the levels of endogenous biologically active lipids, which can then exert their effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to dose-dependently increase the levels of arachidonoyl ethanolamide, oleoyl ethanolamide, and palmitoyl ethanolamide in the rat brain . The compound also attenuates tactile allodynia in the rat mild thermal injury model of acute tissue damage and in the rat spinal nerve ligation model of neuropathic pain .
Dosage Effects in Animal Models
In animal models, this compound has been shown to diminish thermal hyperalgesia in the inflammatory rat carrageenan paw model when administered at a dosage of 50 mg/kg . The compound has a half-life of 35 minutes, a clearance rate of 0.032 mL/min/kg, and a maximum concentration of 1.58 μM for rats when administered at a dosage of 10 mg/kg .
Metabolic Pathways
This compound is involved in the metabolic pathways of endogenous biologically active lipids. By inhibiting FAAH, it increases the levels of these lipids, which can then interact with various enzymes and cofactors .
Transport and Distribution
It is known that the compound can cross the blood-brain barrier, suggesting that it may be distributed throughout the body .
Subcellular Localization
Given its ability to cross the blood-brain barrier, it is likely that it can reach various compartments and organelles within cells .
Vorbereitungsmethoden
Die Synthese von JNJ-1661010 umfasst mehrere Schritte, darunter die Bildung der Kernstruktur und die anschließende Funktionalisierung. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung der Kernstruktur: Die Kernstruktur von this compound wird durch eine Reihe von Reaktionen synthetisiert, die die Kupplung verschiedener aromatischer und heterocyclischer Verbindungen umfassen.
Funktionalisierung: Die Kernstruktur wird dann mit spezifischen Gruppen funktionalisiert, um ihre Aktivität und Selektivität als FAAH-Inhibitor zu verbessern.
Reinigung: Die endgültige Verbindung wird unter Verwendung von Techniken wie Umkristallisation oder Chromatographie gereinigt, um die gewünschte Reinheit zu erreichen
Analyse Chemischer Reaktionen
JNJ-1661010 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, die die Addition von Sauerstoff oder die Entfernung von Wasserstoffatomen beinhalten können.
Reduktion: Reduktionsreaktionen umfassen die Addition von Wasserstoffatomen oder die Entfernung von Sauerstoffatomen.
Substitution: Substitutionsreaktionen umfassen den Austausch einer funktionellen Gruppe gegen eine andere. .
Vergleich Mit ähnlichen Verbindungen
JNJ-1661010 ist einzigartig in seiner hohen Selektivität für FAAH-1 gegenüber FAAH-2 und seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden. Ähnliche Verbindungen umfassen:
URB597: Ein weiterer FAAH-Inhibitor mit einer anderen chemischen Struktur und einem anderen Selektivitätsprofil.
PF-04457845: Ein hochspezifischer FAAH-Inhibitor mit potenziellen therapeutischen Anwendungen bei Schmerzen und Entzündungen.
AM3506: Ein FAAH-Inhibitor mit einem anderen Wirkmechanismus und pharmakokinetischen Eigenschaften .
Biologische Aktivität
JNJ-1661010 is a selective and reversible inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that plays a crucial role in the metabolism of endocannabinoids such as anandamide. This compound has garnered attention due to its potential therapeutic applications in managing pain, anxiety, and other conditions associated with the endocannabinoid system.
This compound operates by forming a covalent bond with FAAH, leading to a time-dependent inhibition of the enzyme. The compound's selectivity is notable, as it demonstrates over 100-fold preference for FAAH-1 compared to FAAH-2. The inhibition mechanism involves the slow hydrolysis of the acyl piperazinyl fragment, which allows for the recovery of enzyme activity over time .
Inhibition Potency
The inhibitory potency of this compound is characterized by an IC50 value of approximately 12 nM, indicating its strong effectiveness against FAAH. This high level of potency suggests that this compound can significantly elevate levels of endogenous substrates like anandamide, oleoyl ethanolamide, and palmitoyl ethanolamide in biological systems .
In Vivo Efficacy
Research has shown that this compound effectively reduces pain responses in various animal models:
- Tactile Allodynia : In a rat model of neuropathic pain (spinal nerve ligation model), this compound demonstrated dose-dependent reversal of tactile allodynia. The maximum effect was observed at a dose of 60 mg/kg, achieving approximately 59% of maximum possible effect (MPE) within 30 minutes post-administration .
- Thermal Hyperalgesia : The compound also reduced thermal hyperalgesia in the carrageenan paw model, indicating its broad-spectrum analgesic properties .
Table 1: Summary of Biological Activities of this compound
Activity | Model | Dose (mg/kg) | Effect |
---|---|---|---|
Tactile Allodynia | Spinal Nerve Ligation Model | 60 | ~59% MPE at 30 min |
Thermal Hyperalgesia | Carrageenan Paw Model | Not specified | Significant reduction in hyperalgesia |
Elevation of Endocannabinoids | Rat Brain | Not specified | Increased AEA, OEA, and PEA levels |
Case Studies and Research Findings
Numerous studies have evaluated the pharmacological implications of this compound:
- Pain Management : A study highlighted that this compound effectively increased levels of arachidonoyl ethanolamide (anandamide) in the rat brain, correlating with its analgesic effects. The compound's ability to modulate pain pathways suggests its potential as a broad-spectrum analgesic .
- Anxiety Disorders : Although primarily studied for its analgesic properties, preliminary evidence suggests that FAAH inhibitors like this compound may also possess anxiolytic effects by increasing endocannabinoid levels that are linked to mood regulation .
- Comparative Studies : In comparative analyses with other FAAH inhibitors, this compound has shown favorable pharmacokinetic profiles and efficacy in preclinical models, positioning it as a candidate for further clinical evaluation .
Eigenschaften
IUPAC Name |
N-phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c25-18(20-16-9-5-2-6-10-16)23-11-13-24(14-12-23)19-21-17(22-26-19)15-7-3-1-4-8-15/h1-10H,11-14H2,(H,20,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBOSTKQCZEAJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NS2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384599 | |
Record name | JNJ 1661010 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681136-29-8 | |
Record name | JNJ-1661010 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681136298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JNJ 1661010 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JNJ-1661010 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62521S57AU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.